molecular formula C7H4BN3O2 B6343559 2,6-Dicyanopyridine-4-boronic acid CAS No. 903513-61-1

2,6-Dicyanopyridine-4-boronic acid

Cat. No.: B6343559
CAS No.: 903513-61-1
M. Wt: 172.94 g/mol
InChI Key: LJZLTWHPZZRADZ-UHFFFAOYSA-N
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Description

2,6-Dicyanopyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H4BN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyanopyridine-4-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dicyanopyridine-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dicyanopyridine: Lacks the boronic acid group but shares the pyridine and nitrile functionalities.

    4-Boronic acid pyridine: Contains the boronic acid group but lacks the nitrile groups.

Uniqueness: 2,6-Dicyanopyridine-4-boronic acid is unique due to the presence of both nitrile and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

(2,6-dicyanopyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLTWHPZZRADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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